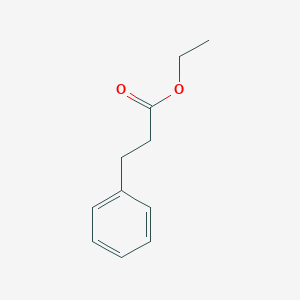

Ethyl 3-phenylpropionate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGZUIGGHGTFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047095 | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, somewhat oily liquid, sweet, fruity, honey-like odour | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

247.00 to 249.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.22 mg/mL at 25 °C, insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.009-1.017 | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2021-28-5 | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2021-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58E9Z9V64D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Ethyl 3 Phenylpropionate and Its Derivatives

Classical and Contemporary Organic Synthesis Pathways

Traditional organic synthesis offers robust and well-established methods for the production of ethyl 3-phenylpropionate (B1229125). These methods primarily include direct esterification of the corresponding carboxylic acid and hydrogenation of an unsaturated precursor.

The most direct and common method for synthesizing ethyl 3-phenylpropionate is the Fischer-Speier esterification. organic-chemistry.org This reaction involves the acid-catalyzed condensation of 3-phenylpropionic acid (hydrocinnamic acid) with ethanol (B145695). operachem.com The reaction is an equilibrium process, and to achieve high yields, strategies are employed to shift the equilibrium toward the product side. masterorganicchemistry.comtamu.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the ethanol molecule. rsc.orgcerritos.edu A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the final ester product. masterorganicchemistry.comcerritos.edu

To maximize the yield, a large excess of the alcohol (ethanol) is typically used, which acts as both a reactant and the solvent. tamu.edu Alternatively, the water produced during the reaction can be removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

| Catalyst | Reactants | Key Reaction Conditions | Typical Yield |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 3-Phenylpropionic Acid, Excess Ethanol | Reflux temperature | High |

| p-Toluenesulfonic Acid (p-TsOH) | 3-Phenylpropionic Acid, Ethanol | Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark trap to remove water | High |

| Solid Acid Catalysts (e.g., Graphene Oxide) | 3-Phenylpropionic Acid, Ethanol | Heterogeneous catalysis, allowing for easier catalyst recovery and reuse | Good to High |

An alternative and widely used pathway to this compound is through the catalytic hydrogenation of ethyl cinnamate (B1238496). chemicalbook.com This method involves the reduction of the carbon-carbon double bond in the α,β-unsaturated ester precursor. This approach is particularly useful as ethyl cinnamate is readily available.

Various heterogeneous catalysts are effective for this transformation. Raney nickel is a common choice, known for its high activity and cost-effectiveness. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in an alcohol solvent under a hydrogen atmosphere. chemicalbook.commdma.ch Raney nickel is an alloy of aluminum and nickel, where the aluminum is leached out to create a porous, high-surface-area nickel catalyst that is "activated" with adsorbed hydrogen. masterorganicchemistry.com

Palladium-based catalysts, such as palladium on carbon (Pd/C), are also highly efficient for the hydrogenation of alkenes and are frequently used for this synthesis. nih.gov These catalysts often provide excellent yields under mild conditions, such as room temperature and atmospheric pressure of hydrogen gas. researchgate.net Continuous flow hydrogenation systems using palladium catalysts have also been developed, demonstrating high activity and catalyst stability over extended periods. nih.gov

| Catalyst | Substrate | Hydrogen Source | Key Reaction Conditions | Outcome |

|---|---|---|---|---|

| Raney Nickel | Ethyl Cinnamate | H₂ gas or adsorbed H₂ | Alcohol solvent (e.g., ethanol), room temperature to moderate heat | Efficient reduction of the C=C double bond |

| Palladium on Carbon (Pd/C) | Ethyl Cinnamate | H₂ gas | Various solvents (e.g., ethanol, ethyl acetate), typically mild conditions (room temp, 1 atm H₂) | High yield of this compound |

| Raney Cobalt | Ethyl Cinnamate | Transfer hydrogenation (e.g., 2-propanol) | Refluxing 2-propanol | Effective, offers different reactivity compared to Raney Nickel |

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign catalytic systems. In the context of esterification, advanced methods have been developed that can achieve high yields under mild conditions. One such method involves the use of fluorosulfonyl fluoride (B91410) (SO₂F₂) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as 1,2-dichloroethane (B1671644) (DCE). This system has been shown to produce this compound from 3-phenylpropionic acid and ethanol in near-quantitative yield (99%) at room temperature after just 5 hours. chemicalbook.com

Furthermore, research into heterogeneous solid acid catalysts is a significant area of advancement. Catalysts such as hafnium(IV) and zirconium(IV) salts have been reported to effectively catalyze direct ester condensation reactions. organic-chemistry.org These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, contributing to greener chemical processes.

| Catalytic System | Reaction Type | Reactants | Conditions | Reported Yield |

|---|---|---|---|---|

| Fluorosulfonyl Fluoride (SO₂F₂) / DIPEA | Esterification | 3-Phenylpropionic Acid, Ethanol | 1,2-dichloroethane (DCE), 20°C, 5 h | 99% |

| Hafnium(IV) or Zirconium(IV) salts | Esterification | Carboxylic Acids, Alcohols | Direct condensation | High |

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. Enzymes, particularly lipases, and whole-cell systems are increasingly being used for the synthesis of esters like this compound.

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are highly versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. nih.govalmacgroup.com The synthesis of this compound and its derivatives can be efficiently achieved using lipases, often in non-aqueous or solvent-free systems to favor the synthesis reaction over hydrolysis. google.comnih.gov

Immobilized lipases are particularly favored as they offer enhanced stability and allow for easy recovery and reuse of the biocatalyst. mdpi.comnih.gov Candida antarctica lipase (B570770) B (CALB), often immobilized on a macroporous resin (e.g., Novozym 435), is one of the most effective and widely used biocatalysts for ester synthesis. researchgate.net Other lipases, from sources such as Pseudomonas cepacia and Rhizomucor miehei, have also demonstrated high efficacy. almacgroup.comnih.gov

These enzymatic reactions can be performed under mild conditions, often at temperatures between 30-60°C. The choice of solvent can significantly impact reaction rates and yields, with hydrophobic organic solvents often being preferred. nih.gov Recent studies have also explored lipase-catalyzed esterifications in aqueous media containing nanomicelles, which can sequester the ester product and prevent its hydrolysis. nsf.gov

| Lipase Source | Reaction Type | Substrates | Key Reaction Conditions | Selectivity/Outcome |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Esterification / Transesterification | 3-Phenylpropionic acid + Ethanol; or an alkyl 3-phenylpropanoate + Ethanol | Organic solvent or solvent-free, 30-60°C | High conversion and selectivity |

| Pseudomonas cepacia Lipase (PCL) | Kinetic Resolution via Hydrolysis | Racemic ethyl 3-arylalkanoates | Aqueous buffer/organic co-solvent | High enantioselectivity for producing chiral acids |

| Rhizomucor miehei Lipase (RML) | Esterification | 3-Phenylpropionic acid + Ethanol | Aqueous micellar medium (TPGS-750-M), 30°C | Effective conversion, avoids product hydrolysis |

Whole-cell biocatalysis utilizes intact microbial cells (e.g., bacteria, yeast) as self-contained catalytic systems. nih.gov This approach offers several advantages over using isolated enzymes, including the obviation of costly enzyme purification and the inherent presence of cofactor regeneration systems within the cell. nih.govnih.gov

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available whole-cell biocatalyst for various organic transformations, particularly asymmetric reductions of carbonyl compounds and carbon-carbon double bonds. researchgate.neteurekaselect.com For the synthesis of this compound, yeast cells can be used to reduce the double bond of ethyl cinnamate. The enzymes within the yeast, primarily oxidoreductases, utilize cellular cofactors like NAD(P)H to perform the reduction, often with high enantioselectivity, yielding chiral products. nih.govrsc.org

Metabolic engineering of microorganisms like S. cerevisiae and Escherichia coli is an advanced strategy to create "designer" whole-cell catalysts. nih.gov By introducing genes from other organisms (e.g., plants, other microbes), entire biosynthetic pathways can be constructed within a host cell to produce target molecules, including phenylpropanoids and their ester derivatives, from simple feedstocks like glucose. nih.govoup.com For instance, Pichia pastoris yeast cells displaying CALB on their surface have been developed as a cost-effective whole-cell biocatalyst for flavor ester synthesis in non-aqueous media. researchgate.net

| Microorganism | Transformation Type | Substrate | Key Product/Analogue | Advantages |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric reduction | Ethyl cinnamate or other α,β-unsaturated esters | (Chiral) this compound | Inexpensive, readily available, no need for external cofactors |

| Engineered Pichia pastoris | Esterification | Various acids and alcohols | Flavor esters | Displays lipase on cell surface, good operational stability |

| Engineered Escherichia coli | Multi-step biosynthesis | Simple carbon sources (e.g., glucose) | Aromatic compounds (e.g., phenylpropanoids) | Can create de novo pathways for complex molecules |

Kinetic Resolution Techniques for Chiral Ethyl 3-Hydroxy-3-Phenylpropionate (B1262273)

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Ethyl 3-hydroxy-3-phenylpropionate, a key chiral building block, can be efficiently resolved from its racemic mixture using kinetic resolution techniques, particularly through enzyme-catalyzed processes. These methods rely on the differential reaction rate of a chiral catalyst, typically an enzyme, with the two enantiomers of the substrate.

Lipases are the most extensively studied enzymes for the resolution of (±)-ethyl 3-hydroxy-3-phenylpropionate. The process generally involves the selective acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the resulting ester and the unreacted alcohol. For instance, the transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate using lipase PS-C and vinyl acetate (B1210297) as the acylating agent results in (S)-ethyl 3-hydroxy-3-phenylpropionate with 100% enantiomeric excess (e.e.) at a conversion of 55.6%, while the corresponding (R)-ester is also produced with high purity (97.8% e.e.). google.com

The choice of enzyme, acylating agent, and solvent significantly influences the efficiency and selectivity of the resolution. google.com A study comparing various hydrolases found that Pseudomonas cepacia lipase (PCL) provided the best results for the hydrolysis of the secondary ester, ethyl 3-hydroxy-3-phenylpropanoate. doaj.orgscielo.brresearchgate.net At 50% conversion, the remaining (R)-ester was recovered with 98% e.e., and the hydrolyzed (S)-acid was obtained with 93% e.e. scielo.brresearchgate.net Other enzymes like Pig Liver Esterase (PLE) and Candida rugosa lipase (CRL) have also been employed, though sometimes with lower selectivity for this specific substrate. doaj.orgscielo.br

The following table summarizes the findings from various enzymatic kinetic resolution studies of ethyl 3-hydroxy-3-phenylpropionate.

| Enzyme | Method | Acylating Agent/Solvent | Conversion | Product(s) | Enantiomeric Excess (e.e.) |

| Lipase PS-C | Transesterification | Vinyl Acetate / t-BME | 55.6% | (S)-alcohol / (R)-ester | 100% (S)-alcohol, 97.8% (R)-ester google.com |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Phosphate Buffer (pH 8) | 50% | (R)-ester / (S)-acid | 98% (R)-ester, 93% (S)-acid scielo.brresearchgate.net |

| Pseudomonas sp. Lipase (PS-30) | Hydrolysis | Phosphate Buffer (pH 7) | 39% | (R)-ester / (S)-acid | 98% (R)-ester (after 2 cycles), 93% (S)-acid scielo.brscielo.br |

| Lipase A (Amano) | Hydrolysis of Acetate | Phosphate Buffer | - | (S)-alcohol | 95% (S)-alcohol scielo.brscielo.br |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of commodity and specialty chemicals to minimize environmental impact. The synthesis of this compound is no exception, with research focusing on reducing hazardous waste, improving atom economy, and utilizing renewable resources.

A significant advancement in the green synthesis of this compound and its precursors involves the reduction or complete elimination of volatile and hazardous organic solvents. One notable approach is the use of solvent-free conditions for enzymatic reactions. For example, the lipase-catalyzed kinetic resolution of ethyl 3-hydroxy-3-phenylpropionate can be performed using only the acylating agent as the reaction medium, completely avoiding the need for an organic solvent. google.com This not only reduces solvent waste but can also enhance reaction rates and simplify product purification.

Another strategy involves designing reactions that are inherently less hazardous. While the Wittig reaction is often cited for its poor atom economy, it can be made significantly greener. A solvent-less Wittig reaction has been developed for the synthesis of ethyl trans-cinnamate, a direct precursor that can be hydrogenated to form this compound. gctlc.orgchemicalbook.com This method eliminates traditional solvents and uses reagents with low toxicity, achieving high yields of 80-85%. gctlc.org Furthermore, multicomponent reactions performed under solvent-free conditions have been developed for synthesizing related structures, showcasing the broad applicability of this green chemistry approach. researchgate.net

The transition from a fossil-based economy to a bio-based one necessitates the use of sustainable and renewable feedstocks for chemical production. The synthesis of this compound can be made more sustainable by sourcing its precursors—3-phenylpropanoic acid and ethanol—from renewable resources. Ethanol is widely produced via the fermentation of biomass. Similarly, the aromatic precursor can be derived from lignin, a major component of lignocellulosic biomass, which is an abundant waste product from the forestry and agricultural industries. idtechex.com

Biocatalysis plays a crucial role in the valorization of such waste streams. adelphi.edumdpi.com Advanced metabolic engineering of microbial strains and the development of microbial consortia are key strategies for efficiently converting diverse renewable feedstocks into value-added chemicals. nih.gov For example, engineered microorganisms can transform components of agricultural residues or industrial by-products into chemical building blocks. nih.gov This approach, known as feedstock upcycling, is a cornerstone of the circular bioeconomy, aiming to transform waste into valuable green chemical intermediates. idtechex.comnih.gov While direct microbial production of this compound from waste is an area of ongoing research, the principles of waste valorization are well-established for producing its fundamental precursors. adelphi.edu

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective routes to complex molecules. This strategy is particularly effective for producing optically active analogues of this compound, which are valuable in drug discovery and development.

A typical chemoenzymatic route involves the chemical synthesis of a racemic intermediate, followed by an enzymatic kinetic resolution to separate the enantiomers, and subsequent chemical modifications to reach the final target molecule. An excellent example is the preparation of the side chain for a novel carbapenem (B1253116) antibiotic, J-114,870. researchgate.net The process begins with the synthesis of a racemic 3-aryl-3-hydroxypropionate derivative. This racemic mixture is then subjected to lipase-catalyzed kinetic hydrolysis, which selectively hydrolyzes one diastereomer, allowing for the separation of the desired optically active 3-aryl-3-hydroxypropionate with high purity (>95% de). researchgate.net This chiral intermediate is then converted to the final antibiotic via further chemical steps.

This strategy has been applied to a range of other analogues. The enzymatic resolution of tertiary β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylbutanoate and ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate, has been successfully demonstrated using enzymes like Pig Liver Esterase (PLE), albeit with varying degrees of selectivity. doaj.orgscielo.brresearchgate.net These resolutions provide access to chiral building blocks that would be difficult to obtain through purely chemical asymmetric synthesis.

The table below presents examples of analogues synthesized or resolved using chemoenzymatic approaches.

| Analogue/Precursor | Key Enzymatic Step | Enzyme(s) Used | Outcome |

| Ethyl 3-Aryl-3-hydroxypropionate | Kinetic Hydrolysis of α-chloroacetoxy ester derivative | Lipase | Optically active 3-aryl-3-hydroxypropionate (>95% de) researchgate.net |

| Ethyl 3-hydroxy-3-phenylbutanoate | Enantioselective Hydrolysis | Pig Liver Esterase (PLE) | Resolution of tertiary alcohol, though with poor selectivity doaj.orgscielo.br |

| Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate | Enantioselective Hydrolysis | Pig Liver Esterase (PLE) | Resolution of tertiary alcohol, though with poor selectivity doaj.orgscielo.br |

Chemical Reactivity and Derivatization Studies of Ethyl 3 Phenylpropionate

Functional Group Transformations and Reaction Mechanisms

Ethyl 3-phenylpropionate (B1229125) is characterized by an ethyl ester functional group and a phenyl ring connected by a propyl chain. Its reactivity is primarily centered around these two features. The ester group can undergo several classical transformations. Hydrolysis, under acidic or basic conditions, cleaves the ester bond to yield 3-phenylpropanoic acid and ethanol (B145695). The reaction with caustic solutions, such as sodium hydroxide, is known as saponification and generates heat. nih.govepa.gov Furthermore, esters can react with alkali metals and hydrides to produce flammable hydrogen. chemicalbook.com

Reduction of the ester moiety using powerful reducing agents like lithium aluminum hydride (LiAlH₄) transforms it into the corresponding primary alcohol, 3-phenyl-1-propanol. epa.gov Transesterification, where the ethyl group is exchanged with other alkyl groups, can be achieved by reacting with different alcohols in the presence of a suitable catalyst. epa.gov

The molecule can also be formed through the hydrogenation of its unsaturated counterpart, ethyl cinnamate (B1238496). This reaction typically involves the use of catalysts like nickel or rhodium to reduce the carbon-carbon double bond, converting ethyl cinnamate into ethyl 3-phenylpropionate. chemicalbook.comnih.gov A continuous-flow hydrogenation process using a heterogeneous catalyst has demonstrated high efficiency, achieving yields up to 99%. frontiersin.org

The phenyl group of this compound undergoes electrophilic aromatic substitution. Because the alkyl substituent is an electron-donating group, it directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. mdpi.com In contrast, the related compound ethyl 3-phenylprop-2-enoate (B8295013) (ethyl cinnamate) directs electrophiles to the meta position due to the electron-withdrawing nature of the conjugated system. mdpi.com

Role as a Precursor in Complex Molecule Synthesis

The structural framework of this compound serves as a valuable starting point for constructing more intricate molecular architectures, particularly in the pharmaceutical field.

Synthesis of Pyrimidine-Based Cyclin-Dependent Kinase Inhibitors

This compound is identified as an intermediate in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs). chemicalbook.comcymitquimica.com CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making CDK inhibitors a significant class of anticancer agents. mercer.edu

The synthesis of the core pyrimidine (B1678525) structure often utilizes a derivative of this compound, specifically the β-keto ester ethyl 3-oxo-3-phenylpropanoate (also known as ethyl benzoylacetate). This compound is a key reactant in the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea). mercer.edunih.govresearchgate.net In a typical synthesis, ethyl 3-oxo-3-phenylpropanoate condenses with an aromatic aldehyde (e.g., benzaldehyde) and urea to form a dihydropyrimidine (B8664642), which is a foundational scaffold for a library of CDK inhibitors. nih.govmdpi.com

The following table outlines a general Biginelli reaction scheme for producing dihydropyrimidine derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

| Benzaldehyde | Ethyl 3-oxo-3-phenylpropanoate | Urea hydrochloride | DMF | Ethyl 2-amino-4,6-diphenyl-1,4-dihydropyrimidine-5-carboxylate | nih.gov |

| Aromatic Aldehydes | Ethyl Acetoacetate / Ethyl 3-oxo-3-phenylpropanoate | Urea / Thiourea | Acid (e.g., HCl) / Ethanol | Dihydropyrimidinones / thiones | mercer.eduderpharmachemica.comjmchemsci.com |

| Various Aldehydes | Ethyl 3-oxo-3-phenylpropanoate | Hydrazine Hydrate / Malononitrile | Piperidine / Ethanol (Microwave) | 6-amino-4-aryl-3-phenyl-1,4-dihydropyran[2,3-c]pyrazole-5-carbonitriles | researchgate.net |

Intermediate in the Synthesis of Pharmaceutical Compounds (e.g., Antidepressants, Taxol Side Chain)

The structural motif of this compound is embedded within several important pharmaceutical agents, where it or its derivatives act as key synthetic intermediates.

Antidepressants: Optically active forms of ethyl 3-hydroxy-3-phenylpropionate (B1262273) are crucial intermediates in the synthesis of antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine. google.comresearchgate.net The synthesis of these drugs often begins with ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate). This keto-ester is enantioselectively reduced to produce the chiral alcohol, (S)-ethyl 3-hydroxy-3-phenylpropionate. researchgate.netgoogle.comgoogleapis.com This bioreduction can be accomplished with high enantiomeric excess using various microorganisms, including Saccharomyces cerevisiae (baker's yeast), Kluyveromyces lactis, and Candida tropicalis. epa.govresearchgate.networldscientific.com The resulting chiral hydroxy ester is then converted through several steps into the final antidepressant drug. google.comgoogleapis.com

Taxol Side Chain: The C-13 side chain of the potent anticancer drug Taxol (paclitaxel) is critical for its biological activity. mdpi.com Derivatives of this compound are employed as reactants for the preparation of this essential side chain. Key intermediates include (2R,3S)-3-Phenylisoserine Ethyl Ester and (2R,3S)-ethyl-3-phenylglycidate. nih.govmdpi.com For instance, (2R,3S)-ethyl-3-phenylglycidate is used to chemoenzymatically synthesize the Taxol side chain, ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate, with high enantioselectivity. mdpi.com

Derivatization for Enhanced Biological Activity

Strategic chemical modifications of the this compound structure are performed to modulate and enhance its biological effects. Structure-activity relationship (SAR) studies guide the synthesis of new derivatives with improved potency and selectivity.

For example, studies on related β-arylpropionic acids have shown that introducing a chloro substituent at the α-position and an aryloxy group on the phenyl ring is crucial for significant hypolipidemic activity. nih.gov Among numerous compounds prepared, ethyl 2-chloro-3-[4-(4-chlorobenzyloxy)phenyl]propionate demonstrated potent activity. nih.gov

In another study focusing on phenylpropanoic acid derivatives for cytotoxic applications, modifications at various points of the molecular scaffold were examined. The results indicated that derivatives with more lipophilic ester groups exhibited the best antiproliferative activity profiles against human solid tumor cell lines. researchgate.net Similarly, research on ethyl cinnamate derivatives, the unsaturated analogs of this compound, revealed that the position and nature of substituents on the phenyl ring significantly influence their acaricidal activity against Psoroptes cuniculi. jst.go.jp For instance, derivatives with a nitro group at the meta-position showed the highest activity, being over eight times more potent than the standard drug ivermectin. jst.go.jp

The table below summarizes findings from SAR studies on related propionate (B1217596) and cinnamate structures.

| Base Compound Family | Modification | Effect on Biological Activity | Reference |

| β-Arylpropionic Acids | α-chloro substitution and β-aryloxy group | Necessary for substantial hypolipidemic activity | nih.gov |

| Phenylpropanoic Acids | More lipophilic ester groups | Enhanced cytotoxic activity against tumor cells | researchgate.net |

| Ethyl Cinnamates | m-NO₂ substitution on phenyl ring | Significant increase in acaricidal activity | jst.go.jp |

| Ethyl Cinnamates | o-NO₂ substitution on phenyl ring | Significant increase in acaricidal activity | jst.go.jp |

Investigating Interaction with Biological Targets

Understanding how this compound and its derivatives interact with biological targets at a molecular level is key to elucidating their mechanism of action. The phenyl group is known to enhance binding affinity to the hydrophobic pockets of enzymes. epa.gov

Kinetic studies provide insight into these interactions. For instance, ethyl-3,4-dephostatin, a derivative of this compound, was found to be a competitive inhibitor of the dual-specificity protein phosphatase 26 (DUSP26). nih.gov This suggests that the inhibitor binds directly to the catalytic site of the enzyme, blocking its function. DUSP26 is a target for cancer therapy, making such inhibitors potentially valuable therapeutic agents. nih.gov

In another example, various pyrazole (B372694) carboxylic acid derivatives synthesized from ethyl benzoylacetate were investigated for their inhibitory effects on human carbonic anhydrase (CA) isozymes I and II. tandfonline.com These studies help to establish a clear relationship between the chemical structure of the derivatives and their ability to inhibit specific enzymes.

Furthermore, SAR studies that identify essential structural features for activity, such as the necessity of an α-chloro substituent for the hypolipidemic effect of β-arylpropionic acids, indirectly point to specific interactions with a biological target that are dependent on that chemical feature. nih.gov

Analytical Methodologies for Characterization and Quantification of Ethyl 3 Phenylpropionate

Spectroscopic Techniques

Spectroscopic methods are fundamental to the structural analysis of ethyl 3-phenylpropionate (B1229125), providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of ethyl 3-phenylpropionate. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule. acs.org

In ¹H NMR spectroscopy, the signals for the hydrogen atoms of the ethyl group and the propionate (B1217596) backbone are readily distinguishable. acs.org The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The spectrum will show distinct peaks for the carbonyl carbon of the ester group, the carbons of the phenyl ring, and the aliphatic carbons of the ethyl and propionate moieties. nih.gov The chemical shift of the quaternary aromatic carbon, which is connected to the propionate chain, is a key indicator of the ester's structure. acs.org The correct assignment of these signals is crucial for confirming the identity of this compound and distinguishing it from its isomers, such as phenyl propionate. acs.org

¹H NMR Spectral Data for this compound (400 MHz, CDCl₃) nih.gov

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.25 |

| Aromatic Protons | 7.20 |

| Aromatic Protons | 7.18 |

| -OCH₂- (quartet) | 4.10 |

| -CH₂- (phenyl) | 2.94 |

| -CH₂- (ester) | 2.60 |

| -CH₃ (triplet) | 1.21 |

¹³C NMR Spectral Data for this compound (22.53 MHz, CDCl₃) nih.gov

| Chemical Shift (ppm) |

| 172.82 |

| 140.62 |

| 128.47 |

| 128.30 |

| 126.23 |

| 60.35 |

| 35.94 |

| 31.01 |

| 14.21 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that acts as a molecular fingerprint. spectroinlets.com

The molecular ion peak [M]⁺ for this compound corresponds to its molecular weight of 178.23 g/mol . nih.govthermofisher.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragments include ions resulting from the loss of the ethoxy group (-OCH₂CH₃) or the cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) group. These fragmentation patterns are crucial for distinguishing this compound from other isomers.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. spectroinlets.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. jmchemsci.com

When coupled with a mass spectrometer, the technique is known as GC-MS. spectroinlets.com This powerful combination allows for both the separation of compounds in a mixture and their definitive identification through their mass spectra. spectroinlets.comjmchemsci.com GC-MS is frequently employed in the analysis of complex samples, such as those found in food and beverage products, to identify and quantify flavor and aroma compounds, including this compound. mdpi.com The "salting out effect," achieved by adding salts like sodium chloride, can be used to enhance the release of analytes into the headspace for analysis by GC-MS. mdpi.com

For instance, research on proso millet wine utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to characterize key aroma compounds. mdpi.com In this study, ethyl 3-phenylpropanoate was identified as a contributor to the fruity and sweet notes of the wine. mdpi.com The GC-MS analysis was performed on a DB-5 column, with the mass spectrometer operating in electron impact ionization mode. mdpi.com

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation and quantification of a wide range of compounds, including this compound. austinpublishinggroup.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. biotecha.lt

HPLC methods for the analysis of related compounds, such as ethyl 3-hydroxy-3-phenylpropionate (B1262273), have been developed using reverse-phase columns with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are used in the mobile phase. sielc.comsielc.com

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased speed, and greater sensitivity. austinpublishinggroup.com This is achieved by using columns packed with smaller particles (less than 2 µm), which requires the use of very high pressures. austinpublishinggroup.com The enhanced performance of UPLC allows for faster analysis times and reduced solvent consumption, making it a more cost-effective and efficient technique for high-throughput analysis. austinpublishinggroup.com

Enantiomeric Excess Determination and Chiral Analysis

The analysis of enantiomers, non-superimposable mirror-image isomers, is crucial in many areas of chemistry, particularly in the synthesis of chiral molecules. For compounds like the derivatives of this compound that possess a chiral center, determining the enantiomeric excess (ee), which is a measure of the purity of an enantiomer in a mixture, is of paramount importance.

Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are employed for this purpose. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For example, the enantiomeric excess of ethyl 3-hydroxy-3-phenylpropionate has been determined using chiral GC with a G-TA column. google.com In other studies, chiral HPLC has been the method of choice. rsc.org For instance, the enantiomers of (3R)-ethyl 3-hydroxy-3-phenylbutanoate were separated using a Chiralpak OJ-H column with a heptane:isopropanol mobile phase. rsc.org Similarly, the enantiomers of other related compounds have been resolved using Chiralpack OD-H and Chiralcel OD columns. rsc.org

The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric separation. The retention times of the individual enantiomers are used to calculate the enantiomeric excess of the mixture.

Computational Chemistry and Molecular Modeling of Ethyl 3 Phenylpropionate

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, geometry, and reactivity of molecules. While direct quantum chemical studies on ethyl 3-phenylpropionate (B1229125) are not extensively documented in the provided results, research on its derivatives showcases the utility of these methods.

For instance, DFT calculations have been employed to study the structure of related compounds like ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. iucr.org In such studies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed to understand the molecule's electronic properties. For this derivative, the HOMO was found to be primarily located on the 3-phenyl substituent and the pyrazole (B372694) ring, while the LUMO was centered on the 2-cyano group and the ethyl propanoate chain. iucr.org The energy gap between HOMO and LUMO provides insights into the molecule's reactivity. iucr.org

Furthermore, in a study of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, DFT methods were used to calculate the gas-phase geometry-optimized structure, which was then compared with the experimental molecular structure obtained from crystallography. researchgate.net This comparative approach helps in validating the computational model and understanding the influence of intermolecular forces in the crystalline state. researchgate.net Hirshfeld surface analysis, another computational tool, can be used to quantify intermolecular interactions within the crystal packing, revealing the contributions of different types of contacts, such as H⋯H, H⋯O, and H⋯N interactions. iucr.orgresearchgate.net

These examples on closely related structures demonstrate how quantum chemical calculations can provide detailed structural and electronic information, which is fundamental for understanding the reactivity and interactions of ethyl 3-phenylpropionate itself.

Table 1: Representative Quantum Chemical Calculation Data for a Phenylpropanoate Derivative

| Parameter | Value | Description |

| EHOMO | -6.59 eV | Energy of the Highest Occupied Molecular Orbital. iucr.org |

| ELUMO | -0.82 eV | Energy of the Lowest Unoccupied Molecular Orbital. iucr.org |

| Energy Gap (ΔE) | 5.77 eV | Difference between ELUMO and EHOMO, indicating chemical reactivity. iucr.org |

| Dihedral Angle | 75.88 (8)° | Orientation between the five- and six-membered rings in the crystal structure. iucr.org |

Molecular Dynamics (MD) Simulations in Biocatalysis and Enzyme Design

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations have been crucial for understanding their interactions with enzymes, particularly in the field of biocatalysis and enzyme engineering.

One significant application is in the rational design of enzymes to improve their catalytic efficiency and stereoselectivity. For example, MD simulations were used in the development of robust biocatalysts for the preparation of chiral ethyl 3-hydroxy-3-phenylpropionate (B1262273). nih.gov By simulating the enzyme-substrate complex, researchers can identify key amino acid residues that influence the binding and orientation of the substrate, guiding site-directed mutagenesis to create more efficient enzyme variants. nih.govresearchgate.net

MD simulations have also been employed to investigate the conformational dynamics of lipases, which are commonly used in the synthesis of esters like this compound. These simulations can reveal how the flexibility of certain regions of the enzyme, such as the "lid" domain that covers the active site, affects substrate access and enantioselectivity. researchgate.netfrontiersin.org For instance, studies on Candida antarctica lipase (B570770) B (CALB) have used MD simulations to understand how mutations can reduce the flexibility of the active site, thereby increasing the enantioselectivity towards a specific stereoisomer of a substrate at different temperatures. researchgate.netgoogle.com

Furthermore, MD simulations can map the entire pathway of a substrate entering and binding to the active site of an enzyme. In a study of the synthesis of ethyl hydrocinnamate (another name for this compound), extensive MD simulations were used to map the entry pathway of the precursor, cinnamic acid, into the active site of CALB. researchgate.net The simulations revealed a two-step binding mechanism, providing a detailed understanding of the catalytic process at a molecular level. researchgate.net

Table 2: Applications of MD Simulations in the Study of this compound and its Derivatives

| Application | Enzyme | Key Findings |

| Rational Enzyme Design | Alcohol Dehydrogenase | Identification of key residues for mutagenesis to improve synthesis of chiral ethyl 3-hydroxy-3-phenylpropionate. nih.gov |

| Conformational Dynamics | Candida antarctica Lipase B (CALB) | Engineering of enzyme flexibility to increase R-enantioselectivity towards a glutaric acid monoester derivative. researchgate.net |

| Substrate Entry Pathway | Candida antarctica Lipase B (CALB) | Elucidation of a two-step binding mechanism for cinnamic acid, a precursor to this compound. researchgate.net |

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. Docking studies are widely used to understand the interactions between small molecules like this compound and the active sites of enzymes.

In the context of drug discovery and enzyme inhibition, docking studies can predict the binding mode and affinity of a ligand. For example, derivatives of this compound have been docked into the binding site of acetylcholinesterase (AChE) to understand their potential as inhibitors. mdpi.com These studies can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the enzyme's active site. mdpi.com

Docking studies are also instrumental in explaining the enantioselectivity of enzymes. By docking both enantiomers of a chiral substrate into an enzyme's active site, researchers can analyze the differences in their binding energies and conformations. For instance, molecular docking studies on fluorinated β-amino acid derivatives with Candida antarctica lipase B (CALB) helped to identify specific regions within the enzyme's catalytic cavity that are responsible for the high selectivity in the resolution of these compounds. researchgate.net

The insights gained from docking studies can guide the rational design of more efficient and selective biocatalysts. By understanding the specific interactions that stabilize the transition state of a reaction for one enantiomer over the other, researchers can introduce mutations in the enzyme to enhance these favorable interactions or to create steric hindrances for the undesired enantiomer. laas.fr

Table 3: Examples of Docking Studies Involving Phenylpropanoate Derivatives

| Ligand | Protein | Purpose of Study | Key Interactions Identified |

| diN-Substituted Glycyl-Phenylalanine Derivatives | Acetylcholinesterase (AChE) | To understand ligand-protein interactions at the atomic level for potential inhibitors. mdpi.com | Hydrogen bonds with F288; π-π stacking interactions. mdpi.com |

| Fluorinated β-amino acid enantiomers | Candida antarctica Lipase B (CaLB) | To analyze the basis of high enantioselectivity in enzymatic resolution. researchgate.net | Hydrogen bond with Asp134; steric exclusion by Ile189 and Val190. researchgate.net |

| Chiral molecules | HIV-Protease | To study the binding of potential inhibitors to the active site. molaid.com | Specific binding with ASP25. molaid.com |

Metabolic and Environmental Fate Studies of Ethyl 3 Phenylpropionate

Microbial Catabolism and Degradation Pathways

The microbial breakdown of phenylpropanoid compounds is a critical component of the natural degradation cycle of these aromatic molecules. psu.edu While specific studies on the complete microbial catabolism of ethyl 3-phenylpropionate (B1229125) are detailed through the degradation of its core structure, 3-phenylpropionic acid (PPA), the initial step is the hydrolysis of the ester bond. This reaction, catalyzed by microbial esterases, yields 3-phenylpropionic acid and ethanol (B145695). The subsequent degradation of PPA has been notably studied in bacteria such as Escherichia coli. psu.eduasm.orgnih.gov

In E. coli, the catabolism of PPA proceeds via a dioxygenolytic pathway. psu.edu This pathway is initiated by the enzyme 3-phenylpropionate dioxygenase, which incorporates both atoms of molecular oxygen into the phenyl ring of PPA. This results in the formation of cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol. psu.edu This intermediate is then oxidized by 3-phenylpropionate-dihydrodiol dehydrogenase to produce 3-(2,3-dihydroxyphenyl)propionate (DHPP). psu.edu

The regulation of this pathway involves the HcaR regulatory protein, which positively regulates the expression of the hca genes responsible for the initial steps of PPA catabolism. nih.govresearchgate.net The expression of these genes is induced by 3-phenylpropionate itself. nih.gov The accumulation of intermediates like 3-(2,3-dihydroxyphenyl)propionate can be used to characterize mutants defective in this catabolic pathway. asm.orgnih.gov

The complete proposed degradation pathway involves several enzymatic steps, as detailed in the table below.

Table 1: Proposed Microbial Degradation Pathway of 3-Phenylpropionic Acid in E. coli

| Step | Precursor | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Phenylpropionic Acid (PP) | 3-Phenylpropionate Dioxygenase | cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol | psu.edu |

| 2 | cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol | 3-Phenylpropionate-dihydrodiol Dehydrogenase | 3-(2,3-Dihydroxyphenyl)propionate (DHPP) | psu.edu |

| 3 | 3-(2,3-Dihydroxyphenyl)propanoate | 3-Carboxyethylcatechol 2,3-dioxygenase | (2Z,4E)-2-Hydroxy-6-oxonona-2,4-diene-1,9-dioate | qmul.ac.uk |

| 4 | (2Z,4E)-2-Hydroxy-6-oxonona-2,4-diene-1,9-dioate | 2-Hydroxy-6-ketononadienedioate Hydrolase | 2-Keto-4-pentenoate | asm.org |

| 5 | 2-Keto-4-pentenoate | 2-Keto-4-pentenoate Hydratase | 4-Hydroxy-2-ketovalerate | nih.gov |

Enzymatic Degradation in Biological Systems

The primary enzymatic degradation of ethyl 3-phenylpropionate in biological systems is initiated by hydrolysis. As an ester, it is susceptible to breakdown by esterases and other hydrolases, which catalyze the cleavage of the ester bond to form 3-hydroxy-3-phenylpropionic acid and ethanol.

While direct enzymatic studies on this compound are specific, research on analogous compounds provides significant insight. For instance, the enzymatic hydrolysis of a structurally similar secondary ester, ethyl 3-hydroxy-3-phenylpropanoate, has been investigated using various hydrolases. researchgate.net In these studies, enzymes such as Pseudomonas cepacia lipase (B570770) (PCL), pig liver esterase (PLE), and Candida rugosa lipase (CRL) demonstrated the ability to hydrolyze the ester. researchgate.net PCL, in particular, showed effective hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate. researchgate.net Furthermore, microorganisms known for producing a variety of enzymes, such as Saccharomyces cerevisiae (baker's yeast), have been used for the enantioselective reduction of related compounds like ethyl benzoylacetate, highlighting the broad capabilities of microbial enzymes in modifying such substrates.

Following the initial hydrolysis of this compound to 3-phenylpropionic acid, further degradation of the aromatic ring is carried out by a series of enzymes as part of the microbial catabolic pathway. A key enzyme in this subsequent degradation is 3-carboxyethylcatechol 2,3-dioxygenase, an iron-containing protein that catalyzes the ring-opening of 3-(2,3-dihydroxyphenyl)propanoate. qmul.ac.uk This reaction is a critical step in the metabolism of phenylpropanoid compounds. qmul.ac.uk

Table 2: Enzymes Involved in the Degradation of this compound and its Metabolites

| Enzyme Class | Specific Enzyme Example | Substrate | Action | Reference |

|---|---|---|---|---|

| Hydrolase | Esterase / Lipase | This compound | Hydrolysis of ester bond | |

| Oxidoreductase | 3-Phenylpropionate Dioxygenase | 3-Phenylpropionic acid | Dioxygenation of the aromatic ring | psu.edu |

Environmental Impact and Degradation Pathways

The environmental fate of this compound is influenced by its physical and chemical properties. It is characterized as being insoluble in water, which affects its mobility and distribution in aquatic environments. fishersci.com Due to this low water solubility, it is not likely to be mobile in the environment. fishersci.com

Information regarding its persistence suggests that it may persist in the environment. fishersci.com There is currently no specific information available regarding its potential for bioaccumulation. fishersci.com Standard environmental precautions recommend avoiding its release into the environment, preventing entry into sewers, public waters, and groundwater systems. fishersci.comsynerzine.com

The primary degradation pathway in the environment is expected to be through microbial action, as detailed in Section 7.1. Microorganisms in soil and water can hydrolyze the ester to 3-phenylpropionic acid and ethanol, followed by the subsequent degradation of the aromatic ring. Thermal degradation is another possible, though less common, environmental fate. Studies have shown that under high temperatures, this compound can degrade into several other compounds, including ethyl cinnamate (B1238496). rsc.org

Table 3: Environmental Fate Profile of this compound

| Parameter | Finding | Reference |

|---|---|---|

| Ecotoxicity | Do not flush into surface water or sanitary sewer system. Do not allow material to contaminate ground water system. | fishersci.com |

| Persistence and Degradability | May persist based on available information. | fishersci.com |

| Bioaccumulation Potential | No information available. | fishersci.com |

| Mobility in Soil | Is not likely mobile in the environment due to its low water solubility. | fishersci.com |

Applications in Flavor and Fragrance Research Academic Focus

Flavor and Aroma Profile Characterization and Perception Studies

Ethyl 3-phenylpropionate (B1229125) is an ester recognized for its pleasant, complex aroma profile. cymitquimica.com It is generally described as having a sweet and fruity odor, with additional notes that provide depth and character. cymitquimica.comsolubilityofthings.com Detailed sensory evaluations and instrumental analyses have identified a range of descriptors for its scent and taste.

The aroma is often characterized by ethereal, rum-like, fruity, and floral notes. chemicalbook.comchemicalbook.com More specific descriptors include honey, hyacinth, and rose. chemicalbook.com In terms of taste, it is perceived as sweet and fresh-fruity-floral with a honey-like nuance. scribd.com Due to these characteristics, it is a valuable component in creating artificial flavorings and fragrances. solubilityofthings.com

Research into the flavor profiles of complex beverages has highlighted the role of ethyl 3-phenylpropionate. In studies on Chinese baijiu, it was identified as a key aroma compound. rsc.org For instance, in Meilanchun sesame flavor style baijiu, it was one of the odorants with the highest flavor dilution (FD) factor, contributing a "sweet" odor. rsc.orgrsc.org Similarly, in light-flavor baijiu, this compound, along with other esters like ethyl phenylacetate (B1230308) and 2-phenylethyl acetate (B1210297), was found to make a positive contribution to the floral sensory profiles of the spirit. nih.gov In lager beers, it has been positively correlated with the perception of "freshness". mdpi.com

Table 1: Reported Aroma and Flavor Descriptors for this compound

| Descriptor | Type | Source(s) |

| Sweet | Aroma / Flavor | solubilityofthings.com, rsc.org, scribd.com, researchgate.net |

| Fruity | Aroma / Flavor | chemicalbook.com, solubilityofthings.com, chemicalbook.com, scribd.com, sigmaaldrich.com, researchgate.net |

| Floral | Aroma | chemicalbook.com, chemicalbook.com |

| Honey-like | Aroma / Flavor | chemicalbook.com, scribd.com, researchgate.net |

| Ethereal | Aroma | chemicalbook.com, chemicalbook.com, sigmaaldrich.com |

| Rum-like | Aroma | chemicalbook.com, chemicalbook.com |

| Rose | Aroma | chemicalbook.com |

| Hyacinth | Aroma | chemicalbook.com |

Determination of Flavor Thresholds in Complex Matrices

The impact of a flavor compound on a food or beverage is determined not just by its concentration, but also by its flavor threshold, which is the minimum concentration at which it can be detected. The aroma detection threshold for this compound has been reported in the range of 17 to 40 parts per billion (ppb). chemicalbook.comchemicalbook.com

The matrix in which the compound is present significantly influences its perception and detection threshold. A study on lager beer provides a specific example of determining flavor thresholds in a complex medium. tandfonline.comasbcnet.org Using the ASTM E679 standard analysis method, researchers determined the flavor threshold of this compound in a commercial lager beer from Beijing, China. tandfonline.com

Table 2: Reported Flavor Thresholds for this compound

| Matrix | Threshold Value | Method | Source(s) |

| General (Aroma) | 17 - 40 ppb | Not specified | chemicalbook.com, chemicalbook.com |

| Lager Beer | 0.14 mg/L | ASTM E679 | tandfonline.com |

Role in Natural Matrices and Essential Oils

This compound is not only a synthetic flavoring but also a naturally occurring volatile compound found in a variety of plants, fruits, and fermented products. solubilityofthings.comchemicalbook.com Its presence contributes to the characteristic aroma and flavor of these natural sources.

It has been reported in fruits such as passion fruit and caja fruit (Spondias lutea L.). chemicalbook.comchemicalbook.com It is also a component of fermented beverages like rum and plum brandy. chemicalbook.comchemicalbook.com Research has identified its presence in apple brandy (Calvados), cashew apples (Anacardium occidentale), durian (Durio zibethinus), and various citrus fruits and grapes. scribd.com The compound has been detected in the essential oils of plants like Artemisia salsoloides and Baccharis dracunculifolia. nih.gov It has also been found in the hydrosol of Piper longum L. (long pepper) fruit, where it was identified as a volatile flavor compound. semanticscholar.org Furthermore, it is a known component of propolis essential oil and Spanish-style green table olive aroma. informahealthcare.com

This natural occurrence is significant as it can play a role in plant-animal interactions, such as attracting pollinators with its pleasant scent. solubilityofthings.com

Table 3: Selected Natural Occurrences of this compound

| Source Category | Specific Source | Source(s) |

| Fruits | Passion Fruit, Caja Fruit, Cashew Apple, Durian, Grapes | chemicalbook.com, chemicalbook.com, scribd.com |

| Beverages | Rum, Plum Brandy, Apple Brandy (Calvados), Cashew Apple Wine | chemicalbook.com, chemicalbook.com, scribd.com |

| Plants / Essential Oils | Alpinia sessilis (Checkur), Artemisia salsoloides, Baccharis dracunculifolia, Piper longum L., Propolis | chemicalbook.com, nih.gov, chemicalbook.com, semanticscholar.org, informahealthcare.com |

Biosynthesis and Production of Flavor Compounds

This compound can be produced through both chemical synthesis and biotechnological routes. The increasing demand for natural flavorings has spurred research into biosynthesis methods.

Chemical synthesis is typically achieved via the esterification of 3-phenylpropanoic acid (hydrocinnamic acid) with ethanol (B145695). cymitquimica.comsolubilityofthings.comchemicalbook.com Another method involves the hydrogenation of ethyl cinnamate (B1238496), often in an alcohol solution using a nickel catalyst. chemicalbook.comchemicalbook.comprepchem.com

Biotechnological production, or biosynthesis, offers an alternative that can yield a product labeled as "natural." This often involves using microorganisms or their enzymes as biocatalysts. Yeasts are particularly important in this context. During the fermentation of Pinot Noir wines, Saccharomyces yeast produces this compound, which, along with other esters, influences the characteristic flavor quality of the wine. ethernet.edu.et

Targeted research has focused on using specific enzymes for efficient synthesis. A study demonstrated the successful synthesis of ethyl hydrocinnamate using lipases from the yeast Yarrowia lipolytica. informahealthcare.com In this research, both freeze-dried biomass and a freeze-dried supernatant containing extracellular lipase (B570770) from Yarrowia lipolytica KKP 379 were used as biocatalysts for the esterification of hydrocinnamic acid and ethanol. informahealthcare.com The study found that using 3 grams of the freeze-dried yeast biomass resulted in the completion of ester synthesis within 2 hours, with high conversion rates comparable to those achieved with the commercial enzyme Candida antarctica lipase B (CALB). informahealthcare.com Such enzymatic processes are environmentally friendly alternatives to traditional chemical synthesis. researchgate.net

Future Research Directions and Emerging Trends for Ethyl 3 Phenylpropionate

Exploration of Novel Biocatalysts and Engineered Enzymes

The use of biocatalysts, particularly enzymes, in the synthesis of ethyl 3-phenylpropionate (B1229125) and its chiral derivatives represents a significant area of ongoing research. The focus is on discovering and engineering enzymes with improved efficiency, stability, and stereoselectivity.

Recent studies have demonstrated the potential of various microorganisms and their enzymes in catalyzing the production of these valuable compounds. For instance, whole-cell biocatalysts from Yarrowia lipolytica have shown high conversion rates in the esterification of 3-phenylpropanoic acid. mdpi.comresearchgate.net Specifically, the use of freeze-dried biomass of Y. lipolytica KKP 379 has achieved high conversion of hydrocinnamic acid to ethyl hydrocinnamate. informahealthcare.com Researchers are also exploring the immobilization of lipases, such as Candida antarctica lipase (B570770) B (CALB), to enhance their reusability and stability, making the process more economical and environmentally friendly. google.commdpi.com

A key area of development is the rational design and engineering of enzymes to produce specific enantiomers of chiral derivatives, such as (R)- and (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273), which are important pharmaceutical intermediates. nih.gov By employing techniques like molecular dynamics simulations, scientists can modify enzymes like alcohol dehydrogenase PcSDR from Pedobacter chitinilyticus to achieve high conversion and enantiomeric excess. nih.gov The co-expression of these engineered enzymes with other enzymes for cofactor regeneration, such as glucose dehydrogenase, further enhances the efficiency of the biocatalytic system. nih.gov

Future research will likely focus on screening for novel microbial sources of lipases and esterases with unique properties. Additionally, advancements in protein engineering and directed evolution will be instrumental in creating bespoke enzymes tailored for the industrial-scale production of ethyl 3-phenylpropionate and its derivatives with high purity and yield.

Development of New Synthetic Methodologies with Enhanced Sustainability

The chemical synthesis of this compound is well-established, but there is a continuous drive to develop more sustainable and "green" methodologies. Traditional methods often rely on harsh acid catalysts and organic solvents.

Emerging research focuses on alternative catalysts and reaction conditions that minimize environmental impact. For example, the use of triphenylphosphine (B44618) dibromide with a base has been shown to achieve high yields under mild conditions, avoiding the need for strong acids. The development of continuous-flow reactor systems for industrial production is another promising trend, offering improved yield and reduced side products. vulcanchem.com

Furthermore, the use of biocatalysis, as discussed in the previous section, is a cornerstone of sustainable synthesis. Lipase-catalyzed transesterification, for instance, provides an environmentally friendly route to optically active derivatives of this compound. google.com Research into using different acylating agents and solvents in these enzymatic reactions continues to optimize the process for industrial applications. google.com The exploration of photoredox catalytic radical addition and cyclization in aqueous media for the synthesis of related compounds also points towards a future of more environmentally benign chemical transformations. acs.org

Future directions in this area will likely involve the integration of different sustainable technologies, such as microwave-assisted synthesis in conjunction with enzymatic catalysis, to further enhance reaction rates and efficiency. informahealthcare.com The development of solvent-free reaction systems is another key goal to improve the green credentials of this compound synthesis.

Advanced Pharmacological and Medicinal Chemistry Applications

This compound and its structural analogs are gaining attention as versatile intermediates and lead compounds in medicinal chemistry. fishersci.comthermofisher.com Their applications span various therapeutic areas, from anticancer to antimicrobial agents.

A significant area of research is the use of this compound derivatives in the synthesis of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. fishersci.comchemicalbook.comvulcanchem.com The phenyl group of these compounds can enhance binding to the hydrophobic pockets of enzymes, making them effective scaffolds for drug design. vulcanchem.com

Moreover, chiral derivatives of this compound are key building blocks for important pharmaceuticals. For example, (S)-ethyl 3-hydroxy-3-phenylpropionate is a precursor for the synthesis of the antidepressant fluoxetine. google.com The optically pure (2R,3S)-ethyl 3-phenylglycidate, a related compound, is a crucial intermediate in the synthesis of the C-13 side chain of the potent anticancer drug, Taxol. mdpi.comresearchgate.net

Research is also exploring the potential of this compound derivatives as antimicrobial and antioxidant agents. mdpi.com While some studies have shown weak antimicrobial activity for this compound itself, structural modifications could lead to compounds with enhanced potency. mdpi.com The thio-derivative, ethyl 3-phenylthiopropionate, is being investigated as a potential Michael acceptor in the development of cysteine protease inhibitors. vulcanchem.com

The table below summarizes some of the pharmacological applications and the corresponding research findings for this compound and its derivatives.

| Derivative/Analogue | Pharmacological Application | Research Finding |

| This compound | Intermediate for Cyclin-Dependent Kinase (CDK) Inhibitors | Used in the synthesis of pyrimidine-based CDK inhibitors. fishersci.comchemicalbook.com |

| (S)-Ethyl 3-hydroxy-3-phenylpropionate | Precursor for Antidepressants | An intermediate in the synthesis of Fluoxetine. google.com |

| (2R,3S)-Ethyl 3-phenylglycidate | Intermediate for Anticancer Drugs | Key intermediate for the C-13 side chain of Taxol. mdpi.comresearchgate.net |

| Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate | Potential Antioxidant and Anti-inflammatory Agent | Preliminary studies suggest potential antioxidant and anti-inflammatory properties. |

| Heteroaryl analogues of this compound | Acaricidal Agents | Derivatives show potent activity against Psoroptes cuniculi. |

Future research in this domain will likely involve the synthesis and screening of a wider range of derivatives to identify new therapeutic leads. The ester group's role in enhancing biological activity suggests that modifications at this site could be a fruitful area of investigation.

Chemoinformatic and Cheminformatic Approaches for Discovery

The integration of computational tools, such as chemoinformatics and cheminformatics, is an emerging trend that is expected to accelerate the discovery and development of new applications for this compound and its derivatives. These in silico methods can predict the properties and activities of molecules, thereby guiding experimental work and reducing the time and cost of research.

Quantitative Structure-Property Relationship (QSPR) models, for instance, can be used to predict physical properties like aqueous solubility based on molecular descriptors. acs.org Such models are valuable for assessing the drug-likeness of new derivatives and for optimizing their formulation.

Molecular modeling and docking studies can provide insights into the binding of this compound derivatives to biological targets, such as enzymes. This information is crucial for the rational design of more potent and selective inhibitors. For example, understanding the interaction of derivatives with the active sites of kinases can guide the synthesis of more effective anticancer agents.

Furthermore, computational approaches are being used to analyze and predict the outcomes of enzymatic reactions. Molecular dynamics simulations, as mentioned earlier, can help in understanding the structure-function relationship of enzymes and in designing mutations to improve their catalytic activity for the synthesis of specific chiral compounds. nih.gov

The development of databases and computational tools for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new compounds is another important application of chemoinformatics. This allows for the early identification of candidates with favorable pharmacokinetic profiles.

Future research will see a greater synergy between computational and experimental approaches. High-throughput screening of virtual libraries of this compound derivatives, coupled with targeted synthesis and biological evaluation, will be a powerful strategy for discovering new bioactive molecules.

Investigation of Broader Biological and Ecological Roles

While much of the research on this compound has focused on its applications in the flavor, fragrance, and pharmaceutical industries, there is a growing interest in understanding its broader biological and ecological roles.

As a naturally occurring compound found in some plants and food items, it likely plays a role in plant-animal interactions. solubilityofthings.com Its pleasant scent suggests a possible function in attracting pollinators. solubilityofthings.com this compound has been identified in various natural sources, including Artemisia salsoloides and Baccharis dracunculifolia. nih.gov